4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
This compound belongs to the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide class, characterized by a bicyclic thienopyrazine core with sulfone groups. The structure includes two aromatic substituents: a 2-methoxyphenethyl group at position 4 and a 4-methoxyphenyl group at position 1.
Synthetic methods for such derivatives involve cyclization of substituted aminotetrahydrothiophene precursors under controlled conditions, as described by Shaitanov et al. (2006) .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-[2-(2-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-18-9-7-17(8-10-18)24-20-15-30(26,27)14-19(20)23(13-22(24)25)12-11-16-5-3-4-6-21(16)29-2/h3-10,19-20H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRONASVWLGKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,4-b]pyrazine have been shown to inhibit bacterial growth by targeting specific pathways involved in cell wall synthesis and protein translation.
Anticancer Activity
Studies have demonstrated that thieno[3,4-b]pyrazine derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative disorders.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signal transduction.
- Oxidative Stress Reduction: By scavenging free radicals, it helps in reducing cellular damage.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various thieno[3,4-b]pyrazine derivatives showed that compounds with methoxy substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to control groups. -
Cancer Cell Studies:
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death through apoptotic pathways. -
Neuroprotection:
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with two analogs:
Key Observations:
- Substituent Effects : The target compound’s 2-methoxyphenethyl group introduces steric bulk and polarizability compared to the cyclohexyl group in the analog from . This likely increases its lipophilicity but reduces solubility relative to the 3-methoxyphenyl variant .
- Electronic Modulation: The dual methoxy groups in the target compound may enhance resonance stabilization compared to analogs with non-electron-donating substituents (e.g., phenylpropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
